molecular formula C10H6N2O2S B1529393 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1343081-94-6

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1529393
M. Wt: 218.23 g/mol
InChI Key: VUNUDJVWRMJHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting corrosion, particularly for mild steel in sulfuric acid environments. These compounds exhibit their protective capabilities through physicochemical interactions, forming a protective layer on the metal surface. Such properties are crucial for extending the life of metal components in industrial applications, emphasizing the potential of 1,3,4-oxadiazole derivatives as corrosion inhibitors (P. Ammal, M. Prajila, A. Joseph, 2018).

Antimicrobial Activity

The synthesis and biological evaluation of various 1,3,4-oxadiazole derivatives have revealed significant antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, showing promising results as potential antimicrobial agents. The structural modifications in these derivatives play a crucial role in their efficacy, offering insights into designing new antimicrobial compounds (G. Naganagowda, A. Petsom, 2011).

Antiproliferative Potential

Certain derivatives of 1,3,4-oxadiazole have shown antiproliferative potential against cancer cells, highlighting their application in cancer research. Through synthesis and testing, compounds have demonstrated inhibition effects on various cancer cell lines, suggesting their potential as cancer therapeutic agents. This area of research opens up possibilities for developing new anticancer drugs (S. Santoshkumar et al., 2016).

properties

IUPAC Name

3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNUDJVWRMJHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 3
Reactant of Route 3
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 4
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

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